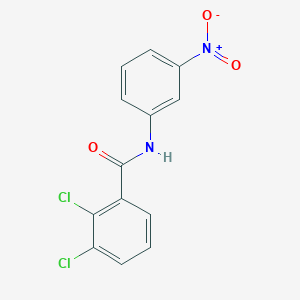![molecular formula C18H17N3O4 B5715807 5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)
5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as INPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. INPOX is a heterocyclic compound that belongs to the oxadiazole family. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of INPOX is not fully understood. However, it has been suggested that INPOX exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that INPOX exerts its antimicrobial activity by disrupting the cell membrane.
Biochemical and Physiological Effects:
INPOX has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that INPOX inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antimicrobial activity against various microorganisms. In vivo studies have shown that INPOX exhibits low toxicity and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
INPOX has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. It exhibits low toxicity and does not cause any significant adverse effects. However, INPOX has some limitations. It is a complex compound that requires expertise and precision for synthesis. It is also expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
Several future directions can be explored for INPOX. In medicine, further studies can be conducted to explore its potential use as an anticancer and antimicrobial agent. In agriculture, further studies can be conducted to explore its potential use as an insecticidal and herbicidal agent. In material science, further studies can be conducted to explore its potential use as a fluorescent probe. Additionally, further studies can be conducted to optimize the synthesis of INPOX and reduce its cost.
Métodos De Síntesis
INPOX can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with isopropyl 4-hydroxybenzoate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 4-nitrobenzaldehyde with isopropyl 4-hydroxybenzoate, followed by cyclization with thionyl chloride. The synthesis of INPOX is a complex process that requires expertise and precision.
Aplicaciones Científicas De Investigación
INPOX has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, INPOX has been found to exhibit promising anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antimicrobial agent. In agriculture, INPOX has been found to exhibit promising insecticidal and herbicidal activity. In material science, INPOX has been studied for its potential use as a fluorescent probe.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(2)13-5-9-16(10-6-13)24-11-17-19-18(20-25-17)14-3-7-15(8-4-14)21(22)23/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIVGVAVAOISGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5715734.png)

![ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate](/img/structure/B5715742.png)


![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)






![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
